Einecs 276-321-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

72076-42-7 |

|---|---|

Molecular Formula |

C21H42N6O2 |

Molecular Weight |

410.6 g/mol |

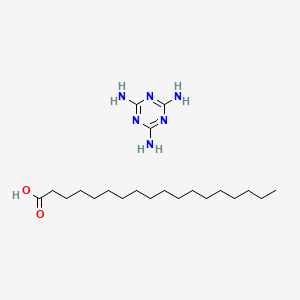

IUPAC Name |

octadecanoic acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C18H36O2.C3H6N6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-7-2(5)9-3(6)8-1/h2-17H2,1H3,(H,19,20);(H6,4,5,6,7,8,9) |

InChI Key |

GOCPTMPZDPBBSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C1(=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physico-chemical Properties of C20-50 Hydrotreated Neutral Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

C20-50 hydrotreated neutral oil is a complex combination of hydrocarbons, primarily composed of saturated hydrocarbons with carbon numbers ranging from C20 to C50. Produced through a two-stage hydrotreating process with dewaxing, this oil is a highly refined mineral oil base stock. Its well-defined and stable physico-chemical properties make it a valuable component in a variety of industrial and specialized applications. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties is crucial when considering this material for use in formulations, as a process oil, or in any application where chemical inertness and specific physical characteristics are required. This guide provides an in-depth overview of the key physico-chemical properties of C20-50 hydrotreated neutral oil, detailed experimental protocols for their determination, and a visual representation of the analytical workflow.

Data Presentation

The following table summarizes the typical physico-chemical properties of C20-50 hydrotreated neutral oil, compiled from various sources. These values are representative and may vary slightly between different manufacturers and specific product grades.

| Property | Typical Value | Units |

| Kinematic Viscosity | ||

| at 40°C | 80.82 to 112 | mm²/s (cSt) |

| at 100°C | 11.5 to 12.5 | mm²/s (cSt) |

| Density | <1000 at 15°C | kg/m ³ |

| Pour Point | -39 | °C |

| Flash Point | >79 | °C |

| Appearance | Pale straw-yellow to amber liquid | - |

| Odor | Hydrocarbon-like | - |

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physico-chemical characterization of C20-50 hydrotreated neutral oil.

Experimental workflow for physico-chemical characterization.

Experimental Protocols

The following are detailed methodologies for determining the key physico-chemical properties of C20-50 hydrotreated neutral oil, based on internationally recognized ASTM standards.

Kinematic Viscosity (ASTM D445)

Principle: This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][3] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.[1][2]

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde).

-

Constant temperature bath, capable of maintaining the desired temperature with a precision of ±0.02°C.[4]

-

Timing device, accurate to 0.1 seconds.

-

Thermometer with appropriate range and accuracy.

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the oil sample in the manner dictated by the design of the instrument, avoiding the introduction of air bubbles.

-

Place the charged viscometer into the constant temperature bath, ensuring it is in a vertical position.

-

Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature (typically 30 minutes).[4]

-

Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.

-

With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark.

-

Repeat the measurement to obtain a second determination.

-

Calculate the kinematic viscosity by multiplying the average flow time in seconds by the viscometer calibration constant.

Density (ASTM D1298 / ASTM D4052)

Method A: Hydrometer Method (ASTM D1298)

Principle: This method covers the laboratory determination of the density, relative density (specific gravity), or API gravity of crude petroleum and liquid petroleum products using a glass hydrometer.[5][6][7]

Apparatus:

-

Glass hydrometers, graduated in units of density, relative density, or API gravity.

-

Hydrometer cylinder, of clear glass and of a diameter at least 25 mm greater than the hydrometer.

-

Constant temperature bath, capable of maintaining the sample at a constant temperature.

-

Thermometer, with appropriate range and accuracy.

Procedure:

-

Bring the sample and the hydrometer cylinder to the specified temperature.[7]

-

Transfer the sample into the clean hydrometer cylinder without splashing, to avoid the formation of air bubbles.

-

Gently lower the appropriate hydrometer into the sample and allow it to settle.[7]

-

When the hydrometer has come to rest, floating freely, and the temperature of the sample is constant, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.

-

Record the temperature of the sample to the nearest 0.1°C.

-

Correct the observed hydrometer reading to the reference temperature (e.g., 15°C) using petroleum measurement tables.

Method B: Digital Density Meter (ASTM D4052)

Principle: This method covers the determination of density, relative density, and API gravity of petroleum distillates and viscous oils using a digital density meter.[8][9][10]

Apparatus:

-

Digital density meter, capable of measuring density with a precision of at least 0.1 kg/m ³.

-

Syringes for sample injection.

-

Constant temperature bath integrated with the instrument.

Procedure:

-

Calibrate the instrument with dry air and freshly boiled distilled water.

-

Introduce a small volume of the oil sample (approximately 1-2 mL) into the oscillating sample tube of the instrument.[8][10]

-

The instrument measures the change in the oscillating frequency of the tube caused by the sample.

-

The density, relative density, or API gravity is then calculated and displayed by the instrument's software.

Pour Point (ASTM D97)

Principle: The pour point of a petroleum product is the lowest temperature at which the oil will continue to flow when cooled under specified conditions.[11][12][13]

Apparatus:

-

Pour point test jar.

-

Thermometer.

-

Cork or stopper to hold the thermometer.

-

Cooling bath(s), capable of reaching temperatures as low as -33°C or lower.

Procedure:

-

Pour the oil sample into the test jar to the prescribed level.

-

Heat the sample to a specified temperature to remove any thermal history.

-

Insert the thermometer through the cork and place it in the test jar.

-

Cool the sample in the cooling bath at a specified rate.

-

At each temperature that is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is a movement of the oil.

-

The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.[13]

-

The pour point is recorded as 3°C above this solid temperature.[12][13]

Flash Point (ASTM D92)

Principle: This test method determines the flash point and fire point of petroleum products by a Cleveland open cup apparatus.[14][15][16] The flash point is the lowest temperature at which application of a test flame causes the vapors of the specimen to ignite under specified conditions.[14][15][16]

Apparatus:

-

Cleveland open cup apparatus, consisting of a test cup, heating plate, test flame applicator, and thermometer support.

-

Heating source with a variable control.

-

Thermometer with appropriate range and accuracy.

Procedure:

-

Fill the Cleveland open cup with the oil sample to the filling mark.

-

Heat the sample at a specified rate.

-

Continuously stir the sample until it is approximately 56°C below the expected flash point.

-

Apply the test flame across the center of the cup at specified temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[14][15]

-

To determine the fire point, heating is continued until the application of the test flame causes the oil to ignite and burn for at least 5 seconds.[15][16]

References

- 1. nazhco.com [nazhco.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. psgraw.com [psgraw.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. ASTM D4052 - eralytics [eralytics.com]

- 10. img.antpedia.com [img.antpedia.com]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 13. nazhco.com [nazhco.com]

- 14. store.astm.org [store.astm.org]

- 15. nazhco.com [nazhco.com]

- 16. petrolube.com [petrolube.com]

An In-depth Technical Guide to the Compositional Analysis of EINECS 276-737-9 Lubricating Oils

Introduction

This technical guide provides a comprehensive overview of the compositional analysis of lubricating oils identified by EC (EINECS) number 276-737-9. This substance is a complex combination of hydrocarbons known as "Lubricating oils (petroleum), C15-30, hydrotreated neutral oil-based".[1][2][3] It is produced by treating light and heavy vacuum gas oils with hydrogen in the presence of a catalyst, a process that includes dewaxing.[1][2][3] The resulting oil consists predominantly of saturated hydrocarbons with carbon numbers in the C15 to C30 range.[1][2][3] The hydrotreating process significantly reduces the content of aromatic compounds and heteroatoms (like sulfur and nitrogen), resulting in a base oil with high stability.

This guide is intended for researchers, scientists, and professionals involved in the analysis and characterization of petroleum-based products. It details the primary analytical techniques used to determine the hydrocarbon composition and elemental content of these lubricating oils.

Note on Terminology: EINECS 276-321-7

The user's query specified "this compound." Extensive research indicates this is likely a typographical error, as the widely recognized and documented identifier for the described lubricating oil is EC number 276-737-9 . This guide will proceed with the analysis of the substance associated with this correct identifier.

Gross Compositional Analysis by Hydrocarbon Type

A fundamental aspect of lubricating oil analysis is the separation and quantification of its main hydrocarbon classes: saturates, aromatics, and polar compounds. Due to the hydrotreating process, EINECS 276-737-9 oils are characterized by a high percentage of saturates.

Typical Hydrocarbon Composition

While the exact composition can vary, the hydrotreating process ensures a high degree of saturation. A typical compositional breakdown for a hydrotreated neutral base oil is presented in Table 1.

| Hydrocarbon Class | Typical Composition (wt. %) | Description |

| Saturates | > 90% | Comprises paraffinic (straight or branched-chain alkanes) and naphthenic (cycloalkanes) compounds. This high percentage is a result of the hydrogenation process. |

| Aromatics | < 10% | Consists of hydrocarbons containing one or more benzene rings. The hydrotreating process significantly reduces their concentration. |

| Polar Compounds | < 1% | Includes compounds containing heteroatoms like oxygen, nitrogen, and sulfur. These are largely removed during hydrotreating. |

Experimental Protocol: ASTM D2007 - Clay-Gel Absorption Chromatography

This standard method is widely used for classifying oil samples into polar compounds, aromatics, and saturates.

Principle: The method utilizes a glass percolation column packed with clay in the upper section and a combination of silica gel and clay in the lower section. The separation is based on the differential adsorption of hydrocarbon types onto these adsorbents.

Procedure:

-

Sample Preparation: A pre-weighed sample of the oil (typically 10 ± 0.5 g) is dissolved in n-pentane.

-

Column Charging: The diluted sample is charged to the top of the prepared clay-gel column.

-

Elution of Saturates: n-pentane is used as the mobile phase to elute the saturate fraction, which has a low affinity for the adsorbents. The eluate is collected.

-

Separation of Fractions: The column is separated into its clay and silica gel sections.

-

Elution of Polar Compounds: The clay section is washed with a 50/50 toluene-acetone mixture to desorb the polar compounds. This fraction is collected.

-

Quantification: The solvents are evaporated from the collected saturate and polar fractions. The residues are weighed to determine their mass percentage. The aromatic content is typically calculated by difference.

Elemental Analysis

Elemental analysis is crucial for identifying trace metals, which can be indicative of contamination, wear from machinery, or the presence of additives. For a virgin base oil like EINECS 276-737-9, the concentration of these elements is expected to be very low.

Elements of Interest and Their Sources

Table 2 lists the common elements analyzed in lubricating oils and their potential origins.

| Element Category | Elements | Common Sources |

| Wear Metals | Iron (Fe), Copper (Cu), Lead (Pb), Tin (Sn), Aluminum (Al), Chromium (Cr), Nickel (Ni) | Abrasion and wear of engine and machinery components. |

| Contaminants | Silicon (Si), Sodium (Na), Potassium (K), Boron (B) | Dirt/dust ingress (Si), coolant leaks (Na, K, B), saltwater contamination (Na). |

| Additive Elements | Calcium (Ca), Magnesium (Mg), Zinc (Zn), Phosphorus (P), Molybdenum (Mo), Barium (Ba) | Detergents, dispersants, anti-wear agents, friction modifiers. These are typically absent in the base oil itself but are present in formulated lubricants. |

Experimental Protocol: ASTM D5185 - Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This is a standard method for the multielement determination of used and unused lubricating oils.

Principle: The oil sample is diluted and introduced into a high-temperature argon plasma. The plasma atomizes and excites the elements present in the sample, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

Procedure:

-

Sample Preparation: The oil sample is diluted gravimetrically (e.g., ten-fold) with a suitable organic solvent (like kerosene or xylene) to reduce its viscosity and matrix effects.

-

Calibration: The ICP-OES instrument is calibrated using certified organometallic standards of known concentrations for the elements of interest. A blank, typically the dilution solvent, is also run.

-

Sample Introduction: The diluted sample is introduced into the plasma via a nebulizer and spray chamber.

-

Data Acquisition: The instrument measures the emission intensities at the specific wavelengths for each element.

-

Quantification: The concentrations of the elements in the sample are determined by comparing their emission intensities to the calibration curves.

Advanced Chromatographic and Spectroscopic Techniques

For a more detailed compositional breakdown, advanced analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of hydrocarbon groups with higher resolution than traditional column chromatography.

Principle: HPLC separates components based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For hydrocarbon analysis, a normal-phase setup is common, where a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., n-hexane).

Experimental Protocol (General):

-

System Setup: An HPLC system equipped with a suitable normal-phase column (e.g., silica-based) and a detector (typically a Refractive Index Detector (RID) or a UV detector for aromatics) is used.

-

Mobile Phase: A non-polar solvent like n-hexane is used as the mobile phase. Gradient elution with a more polar solvent may be used to elute more strongly retained components.

-

Sample Preparation: The oil sample is dissolved in the mobile phase and filtered through a micro-filter.

-

Injection and Separation: A small volume of the prepared sample is injected into the HPLC. The saturates, being non-polar, elute first, followed by the aromatics, which are retained more strongly on the polar column.

-

Detection and Quantification: The detector response is recorded as a chromatogram. The area under each peak corresponds to the amount of that hydrocarbon class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for detailed structural elucidation of the hydrocarbon molecules in the oil. Both ¹H (proton) and ¹³C NMR are used.

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Experimental Protocol (General ¹H NMR):

-

Sample Preparation: A small amount of the oil is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. Key parameters for data acquisition include the spectral width, pulse angle (e.g., 90°), and relaxation delay (e.g., 20 seconds for quantitative analysis). Multiple scans (e.g., 16) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected.

-

Spectral Analysis: The chemical shifts (positions of the peaks) are used to identify different types of protons (e.g., paraffinic CH, CH₂, CH₃; aromatic C-H). The integration (area under the peaks) is used to quantify the relative abundance of each type of proton, allowing for the calculation of average structural parameters.

Note on "Signaling Pathways"

The term "signaling pathways" is a concept from molecular biology and biochemistry, referring to the series of chemical reactions in which a group of molecules in a cell work together to control one or more cell functions. Extensive searches for the application of this concept to the chemical analysis of petroleum-based lubricating oils have yielded no relevant results. The analysis of lubricating oils is focused on determining their chemical composition (types and quantities of molecules) and physical properties, not their interaction with biological systems in a cellular signaling context. Therefore, the concept of signaling pathways is not applicable to this topic.

References

An In-depth Technical Guide to the Molecular Structure of Hydrotreated Neutral Oil-Based Lubricants

Introduction

Hydrotreated neutral oil-based lubricants are a cornerstone of modern lubrication technology, primarily classified under the American Petroleum Institute (API) Group II and Group III base oils. These oils are derived from crude petroleum through a sophisticated refining process known as hydrotreating. This process catalytically stabilizes the oil and removes undesirable components by reacting it with hydrogen at high pressure and temperature.[1][2] The resulting base oils are characterized by high purity, superior thermal and oxidative stability, and improved viscosity characteristics. This technical guide provides a detailed exploration of the molecular structure of these lubricants, the analytical methods used for their characterization, and the relationship between their chemical composition and performance properties.

The Hydrotreating Process: A Molecular Transformation

The primary goal of hydrotreating is to upgrade the quality of lubricant base oils by altering their molecular composition.[2] This involves three main types of chemical reactions:

-

Saturation: Aromatic compounds, which are prone to oxidation and sludge formation, are converted into more stable naphthenes (cycloalkanes). Olefins (unsaturated hydrocarbons) are saturated to form stable paraffins.[1][2]

-

Heteroatom Removal: Impurities containing sulfur, nitrogen, and oxygen are chemically removed.[1] Sulfur is converted to hydrogen sulfide (H₂S), nitrogen to ammonia (NH₃), and oxygen to water (H₂O), which are then separated from the oil.[1]

-

Isomerization and Selective Cracking: In more severe hydrotreating (hydrocracking), some molecular rearrangement occurs. This includes the isomerization of normal paraffins (n-paraffins) into branched isoparaffins, which improves low-temperature fluidity. Additionally, polynuclear aromatic and naphthenic rings can be selectively opened to form alkyl-naphthenes or paraffins.[3]

The workflow below illustrates the fundamental stages of the hydrotreating process.

Caption: A simplified diagram illustrating the key stages of the lubricant hydrotreating process.

Molecular Composition of Hydrotreated Neutral Oils

Hydrotreated neutral oils are complex mixtures of hydrocarbons, predominantly consisting of saturated molecules.[4] The carbon numbers for these oils typically range from C15 to C50.[5][6][7] Their composition is a significant departure from less-refined Group I oils, which contain a higher percentage of aromatic molecules.[8]

The primary molecular structures found are:

-

Saturates: These make up 90% or more of the composition of API Group II oils.[4] They are the most stable class of hydrocarbons and are responsible for the excellent oxidative and thermal stability of hydrotreated oils.

-

Paraffins (Alkanes): These are straight-chain (normal) or branched-chain (iso-) hydrocarbons. A higher concentration of isoparaffins is desirable as it improves the viscosity index and pour point.

-

Naphthenes (Cycloalkanes): These are saturated hydrocarbons containing one or more rings. While stable, a high content of multi-ring naphthenes can negatively impact the viscosity index.[9]

-

-

Aromatics: Due to the hydrotreating process, the aromatic content is significantly reduced. The remaining aromatics are typically single-ring alkyl-aromatics. This low aromaticity reduces the tendency for oxidation and improves the response to certain additives.

The hierarchical classification of these hydrocarbon structures is visualized below.

Caption: Hierarchical diagram of the main hydrocarbon families in hydrotreated neutral oils.

Quantitative Data: Structure-Property Relationships

The specific molecular composition of a hydrotreated neutral oil dictates its key physicochemical properties. The distribution between paraffins, naphthenes, and aromatics has a direct and predictable impact on performance metrics like viscosity index (VI), oxidation stability, and density.

Table 1: Correlation between Molecular Structure and Lubricant Properties

| Structural Parameter | Correlated Property | Type of Correlation | Reference |

|---|---|---|---|

| Paraffin Content | Viscosity Index (VI) | Positive | [9] |

| Paraffin Content | Oxidation Stability | Positive | [9] |

| Naphthene Content | Viscosity Index (VI) | Negative | [9] |

| Naphthene Content | Oxidation Stability | Negative | [9] |

| Aromatic Content | Density | Positive | [9] |

| Aromatic Content | Refractive Index | Positive |[9] |

Table 2: Typical Properties of API Base Oil Groups

| API Group | Saturates (%) | Sulfur (%) | Viscosity Index (VI) | Typical Refining Process |

|---|---|---|---|---|

| Group I | < 90 | > 0.03 | 80 - 120 | Solvent Refining |

| Group II | ≥ 90 | ≤ 0.03 | 80 - 120 | Hydrotreating [4] |

| Group III | ≥ 90 | ≤ 0.03 | ≥ 120 | Severe Hydrocracking |

Experimental Protocols for Structural Analysis

Characterizing the complex molecular structure of hydrotreated neutral oils requires advanced analytical techniques. The following are key experimental protocols used in the industry.

n-d-M Method

The n-d-M method is a traditional approach used to calculate the statistical distribution of carbon atoms within paraffinic (CP), naphthenic (CN), and aromatic (CA) structures.[9]

-

Objective: To determine the percentage of carbon atoms in aromatic rings (%CA), naphthenic rings (%CN), and paraffinic side chains (%CP).

-

Methodology:

-

Measurement of Physical Properties: Precisely measure the refractive index (n), density (d), and average molecular weight (M) of the base oil sample.

-

Calculation: Apply established empirical equations (e.g., ASTM D3238) that correlate these physical properties to the carbon distribution. These equations are derived from extensive analysis of a wide range of hydrocarbon structures.

-

Data Interpretation: The calculated %CA, %CN, and %CP values provide a statistical overview of the oil's molecular architecture.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying individual hydrocarbon compounds within the complex mixture.[8]

-

Objective: To identify specific isomers of paraffinic and naphthenic compounds and to quantify the distribution of different hydrocarbon classes.

-

Methodology:

-

Sample Injection: A diluted sample of the base oil is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a long capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. Lower boiling point, less polar compounds elute first.

-

Ionization: As compounds exit the GC column, they enter the mass spectrometer and are ionized, typically by electron impact, causing them to fragment in a predictable manner.

-

Mass Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Identification: A detector generates a mass spectrum for each separated compound. This spectrum acts as a "molecular fingerprint" and is compared against spectral libraries (e.g., NIST) to identify the compound's structure.

-

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

FT-ICR MS provides ultra-high resolution and mass accuracy, making it suitable for characterizing extremely complex hydrocarbon mixtures without prior chromatographic separation.[8]

-

Objective: To obtain a detailed molecular formula assignment for thousands of individual components in the base oil, allowing for classification by heteroatom content, carbon number, and degree of unsaturation.

-

Methodology:

-

Sample Ionization: The oil sample is introduced into the instrument and ionized using a soft ionization technique, such as Atmospheric Pressure Photoionization (APPI), which minimizes fragmentation of the hydrocarbon molecules.[8]

-

Ion Trapping: The generated ions are guided into an ICR cell, which is situated within a powerful superconducting magnet. The strong magnetic field forces the ions into circular paths.

-

Ion Excitation and Detection: The trapped ions are excited into a larger radius orbit using a radiofrequency pulse. As they rotate, they induce a faint image current in detector plates. This signal is recorded as a time-domain transient.

-

Fourier Transform: A Fourier transform is applied to the time-domain signal to convert it into a frequency-domain signal, which is then converted into a highly precise mass spectrum.

-

Data Analysis: The extremely high mass accuracy allows for the unambiguous assignment of elemental formulas (CₓHᵧNₙOₒSₛ) to each peak in the spectrum, providing a comprehensive molecular profile of the base oil.

-

References

- 1. An Overview of Hydrotreating | AIChE [aiche.org]

- 2. Hydrotreating [ceptechnology.com]

- 3. US3761388A - Lube oil hydrotreating process - Google Patents [patents.google.com]

- 4. purepathtech.com [purepathtech.com]

- 5. Chemical Database: Lubricating Oils (Petroleum), C15-30, Hydrotreated Neutral Oil-Based (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 6. Lubricating oils (petroleum), C20-50, hydrotreated neutral oil-based, high-viscosity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lubricating oils (petroleum), C15-30, hydrotreated neutral oil-based - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Production of Hydrotreated Neutral Lubricating Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and production of hydrotreated neutral lubricating oils. It covers the fundamental principles of the hydrotreating process, details experimental protocols for analysis, and presents key data in a structured format for effective comparison and understanding.

Introduction to Hydrotreated Neutral Lubricating Oils

Hydrotreated neutral lubricating oils are high-quality base oils produced through a catalytic refining process known as hydrotreating. This process is essential for removing undesirable compounds from crude oil fractions, resulting in a final product with enhanced performance characteristics.[1][2] These oils are a critical component in the formulation of modern lubricants for a wide range of applications, from automotive engines to industrial machinery.[3]

The primary goal of hydrotreating is to improve the quality of the base oil by:

-

Reducing Sulfur and Nitrogen Content: Sulfur and nitrogen compounds are detrimental to the oxidative and thermal stability of lubricants and can contribute to corrosion and deposit formation.[1][2]

-

Saturating Aromatic Hydrocarbons: Aromatic compounds have poor viscosity-temperature characteristics. Their saturation into naphthenes improves the viscosity index (VI) and oxidative stability of the base oil.[2][4]

-

Improving Color and Stability: The removal of impurities and the saturation of unsaturated compounds lead to a lighter-colored and more stable base oil.[1][2]

Hydrotreated neutral oils are typically classified as API Group II or Group III base oils, characterized by high saturate content, low sulfur content, and a high viscosity index.[5][6][7]

The Hydrotreating Process

The production of hydrotreated neutral lubricating oils involves several key stages, from feedstock preparation to final product finishing. The core of the process is the catalytic hydrotreating reactor where the feedstock is contacted with hydrogen at elevated temperature and pressure.

Feedstocks

The typical feedstocks for producing hydrotreated neutral lubricating oils are vacuum gas oils (VGOs) derived from the vacuum distillation of crude oil.[8] The properties of the feedstock significantly influence the severity of the hydrotreating process required to meet the desired product specifications.

Table 1: Typical Properties of Vacuum Gas Oil Feedstock

| Property | Typical Value Range | ASTM Method |

| API Gravity | 19 - 25 | D287 |

| Sulfur Content (wt%) | 1.5 - 3.0 | D4294 |

| Nitrogen Content (ppm) | 500 - 2000 | D4629 |

| Aromatic Content (wt%) | 30 - 50 | D2007 |

| Viscosity @ 100°C (cSt) | 5 - 15 | D445 |

| Viscosity Index | 60 - 80 | D2270 |

Process Flow

The hydrotreating process can be broadly divided into three main sections: the reaction section, the product separation and stripping section, and the product finishing section.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. researchgate.net [researchgate.net]

- 3. ASTM D2270 – SPL [spllabs.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Hydrodenitrogenation | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. info.asistandards.com [info.asistandards.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal and Oxidative Stability of Hydrotreated Base Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal and oxidative stability of hydrotreated base oils. The superior performance of these oils, particularly API Group II and Group III, is critical in a wide range of applications where lubricant longevity and reliability are paramount. This document details the fundamental chemistry of base oil degradation, standardized testing methodologies, and comparative performance data.

Introduction to Hydrotreated Base Oils and Stability

Hydrotreating is a crucial refinery process that significantly enhances the quality and stability of lubricant base oils.[1] The process involves treating the base oil with hydrogen at elevated temperatures and pressures in the presence of a catalyst.[2] This treatment removes impurities such as sulfur, nitrogen, and aromatic compounds, and saturates unsaturated hydrocarbons.[1] The resulting hydrotreated base oils, classified as API Group II and Group III, exhibit marked improvements in thermal and oxidative stability compared to the less-refined Group I oils.[3][4][5]

Thermal stability refers to a lubricant's ability to resist chemical changes due to heat, while oxidative stability is its resistance to degradation from chemical reactions with oxygen.[2] Both are critical for preventing the formation of sludge, varnish, and corrosive byproducts, as well as minimizing viscosity increase during service.[6][7] The higher purity and saturation levels of hydrotreated base oils directly contribute to their enhanced stability.[1][3]

The Chemistry of Base Oil Oxidation

The degradation of base oils is primarily an auto-oxidation process that proceeds via a free-radical chain reaction. This process can be broken down into three main stages: initiation, propagation, and termination.

-

Initiation: The process begins with the formation of free radicals (R•) from the hydrocarbon molecules in the base oil. This is often triggered by heat, light, or the presence of metal catalysts.

-

Propagation: The initial free radicals react with oxygen to form peroxy radicals (ROO•). These highly reactive species then abstract hydrogen atoms from other hydrocarbon molecules, creating hydroperoxides (ROOH) and new free radicals. This cycle continues, propagating the chain reaction.

-

Termination: The chain reaction eventually terminates when free radicals combine to form stable, non-radical products. However, the hydroperoxides formed during propagation can decompose into highly reactive radicals, initiating new oxidation cycles and leading to the formation of a variety of degradation products, including aldehydes, ketones, carboxylic acids, and high-molecular-weight polymers that manifest as sludge and varnish.

The following diagram illustrates the auto-oxidation pathway of a paraffinic hydrocarbon, a primary component of hydrotreated base oils.

Experimental Protocols for Stability Assessment

The thermal and oxidative stability of hydrotreated base oils is evaluated using a variety of standardized test methods. The following are detailed protocols for some of the most critical assessments.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.

-

Apparatus: A pressure vessel equipped with a pressure gauge, a heating bath capable of maintaining 150°C, and a motor to rotate the vessel at 100 rpm at an angle of 30 degrees.

-

Procedure:

-

A 50 g sample of the oil is placed in a glass container.

-

5 mL of distilled water and a polished copper catalyst coil are added to the container.

-

The container is placed inside the pressure vessel, which is then sealed.

-

The vessel is purged with oxygen and then pressurized to 90 psi (620 kPa).

-

The vessel is placed in the heating bath at 150°C and rotated at 100 rpm.

-

The pressure inside the vessel is monitored continuously.

-

-

Endpoint: The test is concluded when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached. The result is reported as the time in minutes to reach this point, known as the oxidation induction time.

Thin-Film Oxygen Uptake Test (TFOUT) - ASTM D4742

This test is used to evaluate the oxidation stability of engine oils under conditions that simulate a gasoline engine.

-

Apparatus: A pressure vessel (bomb) with a pressure gauge, a heating bath at 160°C, and a rotation mechanism.

-

Procedure:

-

A sample of the test oil is mixed with a catalyst package containing soluble metal naphthenates, an oxidized/nitrated fuel component, and water.

-

This mixture is placed in a glass container inside the pressure vessel.

-

The vessel is sealed, charged with oxygen to 90 psi (620 kPa), and placed in the heating bath at 160°C.

-

The vessel is rotated at 100 rpm to create a thin film of oil, maximizing its contact with oxygen.

-

The pressure is recorded throughout the test.

-

-

Endpoint: The oxidation induction time is the time taken for the pressure to drop significantly, indicating rapid oxidation.

Sludging and Corrosion Tendencies - ASTM D4310

This method assesses the tendency of inhibited mineral oils to form sludge and corrode copper and iron in the presence of oxygen and water.

-

Apparatus: An oxidation cell, an oil bath maintained at 95°C, an oxygen delivery tube, and catalyst coils (copper and iron).

-

Procedure:

-

300 mL of the oil sample is placed in the oxidation cell with 60 mL of distilled water and the copper and iron catalyst coils.

-

The cell is immersed in the oil bath at 95°C.

-

Oxygen is bubbled through the oil at a rate of 3 L/h for a specified duration (e.g., 1000 hours).

-

-

Analysis: At the end of the test, the oil is separated from the water and catalysts. The amount of sludge is determined gravimetrically by filtering the oil and washing the cell and catalysts with a solvent. The corrosivity is assessed by measuring the weight loss of the catalyst coils and analyzing the oil and water for dissolved metals.

Data Presentation: Comparative Performance of Hydrotreated Base Oils

Hydrotreated base oils (Group II and III) consistently outperform Group I base oils in terms of thermal and oxidative stability. This is attributed to their lower levels of impurities and higher degree of saturation. The following tables summarize representative data compiled from various industry sources, illustrating the performance differences.

Disclaimer: The data presented below is a synthesis from multiple sources and should be considered illustrative. Direct comparison may be limited by variations in specific base oil compositions and test conditions.

Table 1: Typical Oxidation Stability of Uninhibited Base Oils

| Property | Group I | Group II | Group III |

| RPVOT (ASTM D2272), minutes | 100 - 200 | 250 - 400 | 400 - 600+ |

| TFOUT (ASTM D4742), minutes | 50 - 100 | 150 - 250 | 250 - 400+ |

Table 2: Typical Sludge and Deposit Formation Tendencies

| Property | Group I | Group II | Group III |

| Sludge (ASTM D4310), mg/100mL | High | Low | Very Low |

| Panel Coker Deposit Test, mg | 50 - 100 | 10 - 30 | < 10 |

Table 3: Viscosity Increase After Oxidation

| Property | Group I | Group II | Group III |

| Viscosity Increase (%) after Oxidation Test | 100 - 200 | 30 - 60 | 10 - 30 |

As the data indicates, the progression from Group I to Group III base oils, which involves more severe hydrotreating, results in a significant improvement in resistance to oxidation, sludge formation, and viscosity increase.

Experimental Workflow

A typical experimental workflow for assessing the thermal and oxidative stability of a new hydrotreated base oil involves a series of characterization and performance tests. The following diagram outlines a logical sequence for such an evaluation.

Conclusion

The thermal and oxidative stability of hydrotreated base oils is a direct function of their refining process. The removal of impurities and saturation of hydrocarbons through hydrotreating leads to the superior performance of API Group II and Group III base oils. Their enhanced resistance to degradation translates to longer lubricant life, reduced deposit formation, and improved equipment reliability. A thorough understanding of the chemistry of oxidation and the application of standardized testing protocols are essential for the development and selection of high-performance lubricants for demanding applications.

References

- 1. purepathtech.com [purepathtech.com]

- 2. Petro Canada | Digital Handbook | Base Oil Hydrotreating Process [petrocanadalubricants.com]

- 3. lubeguide.org [lubeguide.org]

- 4. scribd.com [scribd.com]

- 5. Base Oil Groups Explained | Machinery Lubrication [machinerylubrication.com]

- 6. bobistheoilguy.com [bobistheoilguy.com]

- 7. Best Way to Check an Oil's Sludge Formation Tendency | Machinery Lubrication [machinerylubrication.com]

Unveiling the Tribological Landscape of C20-50 Hydrotreated Oils: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals, this guide offers an in-depth exploration of the tribological characteristics of C20-50 hydrotreated oils. These oils, primarily classified as API Group II base oils, are fundamental to modern lubrication technology. This document synthesizes available data on their performance under standardized testing conditions, details the experimental protocols used to evaluate their properties, and visualizes the underlying processes.

C20-50 hydrotreated oils are a class of lubricating base oils characterized by a carbon number range predominantly between 20 and 50. They are produced through a hydrotreating process, a catalytic method that uses hydrogen to remove impurities like sulfur, nitrogen, and aromatics from crude oil distillates. This refining process enhances the oil's thermal and oxidative stability, viscosity index, and overall performance, making it a superior choice for a wide range of applications, from automotive to industrial lubricants.

Quantitative Tribological Data

The tribological performance of a lubricant is paramount to its function in reducing friction and wear between interacting surfaces. Standardized tests, such as the Four-Ball Wear Test and the Pin-on-Disk Test, are employed to quantify these characteristics. The following tables summarize typical performance data for hydrotreated base oils, providing a baseline for comparison and formulation development. It is important to note that specific values can vary depending on the crude source and the severity of the hydrotreating process.

| Test Parameter | API Group I (Solvent Refined) | API Group II (Hydrotreated) | Test Standard |

| Sulfur Content (%) | > 0.03 | < 0.03 | ASTM D4294 |

| Saturates (%) | < 90 | > 90 | ASTM D2007 |

| Viscosity Index | 80 - 120 | 80 - 120 | ASTM D2270 |

Table 1: General Properties of API Group I vs. Group II Base Oils. The hydrotreating process significantly reduces sulfur content and increases the percentage of saturated hydrocarbons, leading to improved stability and performance.

| Test Method | Parameter | Typical Value for Hydrotreated Base Oil (Group II) |

| Four-Ball Wear Test (ASTM D4172) | Wear Scar Diameter (mm) | 0.4 - 0.6 |

| Four-Ball EP Test (ASTM D2783) | Weld Point (kgf) | 120 - 160 |

| Pin-on-Disk Test | Coefficient of Friction | 0.08 - 0.12 |

Table 2: Typical Tribological Performance Data for C20-50 Hydrotreated Base Oils. These values represent the intrinsic performance of the base oil without the addition of anti-wear or extreme pressure additives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of lubricant performance. The following sections outline the methodologies for the key tribological tests cited.

Four-Ball Wear Test (ASTM D4172)

This test method evaluates the wear-preventive characteristics of a lubricating fluid.

Apparatus: The test rig consists of four ½-inch diameter steel balls. Three balls are clamped together in a cup, and the fourth ball is rotated against them.

Procedure:

-

The three stationary balls are fixed in the test cup, and the lubricant sample is added to cover them.

-

The fourth ball is placed in a chuck and brought into contact with the three lower balls.

-

A specified load is applied, and the top ball is rotated at a constant speed for a set duration.

-

After the test, the wear scars on the three lower balls are measured using a microscope.

Typical Test Conditions:

-

Load: 40 kgf (392 N)

-

Speed: 1200 rpm

-

Temperature: 75°C

-

Duration: 60 minutes

The average wear scar diameter is reported as the result. A smaller wear scar indicates better anti-wear properties.[1][2][3][4][5][6]

Pin-on-Disk Test

This test measures the coefficient of friction and wear characteristics between a stationary pin and a rotating disk.

Apparatus: A pin, often with a hemispherical tip, is held stationary against a rotating disk. The normal force, frictional force, and wear are continuously monitored.

Procedure:

-

The disk and pin are cleaned and mounted in the tribometer.

-

The lubricant is applied to the disk surface.

-

A specific normal load is applied to the pin.

-

The disk is rotated at a constant speed for a predetermined number of cycles or duration.

-

The coefficient of friction is recorded throughout the test, and the wear on both the pin and the disk is measured afterward.

Typical Test Conditions:

-

Normal Load: 1 - 10 N

-

Sliding Speed: 0.1 - 1 m/s

-

Duration: 1000 - 10,000 cycles

-

Counterbody: Steel ball (e.g., AISI 52100)

The results provide valuable information on the frictional behavior and wear resistance of the lubricant under sliding contact.[7][8][9][10][11]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the hydrotreating process and the experimental setups for tribological testing.

Caption: Simplified workflow of the hydrotreating process for producing C20-50 lubricating oils.

References

- 1. fischer-tropsch.org [fischer-tropsch.org]

- 2. fluoramics.com [fluoramics.com]

- 3. How we test the products [iqlubricants.iql-nog.com]

- 4. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]

- 5. petrolube.com [petrolube.com]

- 6. researchgate.net [researchgate.net]

- 7. Pin-on-Disk [ist.fraunhofer.de]

- 8. silcotek.com [silcotek.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental friction coefficients for bovine cartilage measured with a pin-on-disk tribometer: testing configuration and lubricant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]

An In-depth Technical Guide to the Environmental Impact of Hydrotreated Neutral Oil-Based Lubricants

Introduction

Hydrotreated neutral oil-based lubricants, primarily classified under the American Petroleum Institute (API) Group II and Group III base oils, form the foundation of many modern high-performance lubricants. Their production involves a refining process called hydrotreating, which uses hydrogen to remove impurities and saturate hydrocarbon molecules.[1][2][3] This process results in base oils with superior properties compared to conventional Group I oils, including improved thermal stability, oxidation resistance, and a higher viscosity index.[4] While these characteristics enhance lubricant performance, understanding their environmental footprint—from manufacturing to end-of-life—is critical for researchers, scientists, and industries aiming for sustainable practices. This guide provides a technical overview of the environmental impact of these lubricants, focusing on their lifecycle, biodegradability, and aquatic toxicity, supported by data and standardized experimental protocols.

The Hydrotreating Process: From Crude Oil to High-Purity Base Stock

The journey to creating hydrotreated neutral oils begins with crude oil. Through vacuum distillation, waxy distillates are separated and then subjected to the hydrotreating process.[5] This catalytic chemical process occurs at high temperatures (above 600°F) and pressures (above 500 psi) in the presence of hydrogen.[1]

The primary goals of hydrotreating are to:

-

Remove Impurities: It effectively eliminates undesirable compounds like sulfur, nitrogen, and metals, which can contribute to acid rain and air pollution when burned.[3]

-

Saturate Hydrocarbons: The process converts aromatic compounds into more stable saturated cyclic hydrocarbons.[4] This saturation enhances the oil's resistance to oxidation, reducing the formation of sludge and deposits during use.[2]

-

Improve Performance: By reshaping molecules through processes like hydrocracking and hydroisomerization, hydrotreating produces base oils with high purity, a high viscosity index (resistance to viscosity change with temperature), and low pour points.[1][4]

The final step, hydrofinishing, provides a last polishing stage to ensure maximum purity and stability.[1] The resulting base oils are colorless and possess significantly improved lubricating qualities.[1]

Lifecycle Assessment: A Cradle-to-Grave Perspective

A comprehensive evaluation of a lubricant's environmental impact requires a Life Cycle Assessment (LCA), which examines all stages from raw material extraction to final disposal.[6] While hydrotreated oils offer performance benefits that can lead to longer drain intervals and reduced oil consumption, their production is more energy-intensive compared to simpler refining methods for Group I oils.[7]

The key stages in the lifecycle of a hydrotreated lubricant include:

-

Raw Material Extraction: Exploration and drilling for crude oil.

-

Refining and Manufacturing: Energy-intensive processes like distillation and hydrotreating.[7]

-

Blending: Base oils are mixed with additives to create the final lubricant. These additives themselves have a significant environmental footprint.[8]

-

Use Phase: During operation, lubricants can be lost to the environment through leaks, spills, or volatilization, releasing volatile organic compounds (VOCs).[9]

-

End-of-Life: Used oil can be recycled, re-refined, burned for energy, or improperly disposed of, with the latter posing a significant environmental risk.[9] Improper disposal of even one liter of waste oil can contaminate up to one million liters of water.[9]

Key Environmental Impact Parameters

The environmental performance of a lubricant is primarily assessed by its biodegradability and toxicity.

1. Biodegradability

Biodegradability is the breakdown of a substance by microorganisms into simpler compounds like carbon dioxide, water, and biomass.[10] Lubricants are categorized based on the extent and rate of their degradation in standardized tests.

-

Readily Biodegradable: Degrades by >60% within a 28-day period. This indicates rapid and ultimate biodegradation in the environment.[11][12]

-

Inherently Biodegradable: Shows evidence of biodegradation (>20% but <60% in 28 days) under favorable conditions but does not meet the stringent criteria for "readily biodegradable."[11][13] Mineral oil-based products typically fall into this category.[13]

-

Non-Biodegradable: Degrades by <20% in 28 days.[14]

Hydrotreated mineral oils, due to their stable paraffinic structure, are generally considered inherently biodegradable.[13][15] Their rate of degradation is slower compared to vegetable oils or synthetic esters but superior to that of unrefined mineral oils, which contain more persistent aromatic compounds.[16]

| Base Oil Type | API Group | Typical Biodegradability (OECD 301B, 28 days) | Classification |

| Conventional Mineral Oil | Group I | 15-40%[13][16] | Inherently Biodegradable |

| Hydrotreated Neutral Oil | Group II/III | 25-50% [15][16] | Inherently Biodegradable |

| Polyalphaolefin (PAO) | Group IV | 15-48% (Varies with viscosity)[16] | Inherently Biodegradable |

| Vegetable Oils (e.g., Rapeseed) | Group V | >60%[12] | Readily Biodegradable |

| Synthetic Esters | Group V | >60%[12] | Readily Biodegradable |

2. Aquatic Toxicity

The toxicity of lubricants to aquatic life is a major concern, especially in marine and freshwater environments where leaks and spills can occur.[9] Acute toxicity is often measured by determining the concentration of a substance that is lethal to 50% of a test population (LC50) over a specified period, typically 96 hours for fish.[17] A higher LC50 value indicates lower toxicity.

Hydrotreated oils exhibit lower toxicity compared to less-refined mineral oils because the hydrotreating process removes many of the acutely toxic aromatic compounds.[18] However, they are still considered more toxic than vegetable oils and many synthetic esters.[10]

| Substance | Test Species | 96-hr LC50 (mg/L) | Toxicity Level |

| Hydrotreated Mineral Oils | Pimephales promelas (Fathead Minnow) | 3.2[18] | Toxic |

| Hydrotreated Mineral Oils | Brachydanio rerio (Zebrafish) | 79.6[18] | Harmful |

| Solvent-Refined Mineral Oils | Oncorhynchus mykiss (Rainbow Trout) | >5000[18] | Not Classified as Toxic |

| Zinc Additives (ZDDP) | Pimephales promelas (Fathead Minnow) | 1.0 - 5.0[18] | Very Toxic |

| Crude Oil Water Soluble Fraction | Daphnia magna | 750 - 2110[19] | Harmful |

Note: Toxicity can vary significantly based on the specific formulation, additives, and test conditions. The solvent-refined oils listed show low toxicity, but data can be inconsistent across different petroleum distillates.

Appendix: Experimental Protocols

Protocol 1: Biodegradability Assessment (OECD 301B - CO₂ Evolution Test)

Objective: To determine the ultimate aerobic biodegradability of a poorly water-soluble substance, like a lubricant base oil, by measuring the amount of carbon dioxide produced.

Methodology:

-

Test Substance Preparation: The lubricant is adsorbed onto an inert, porous support material (like silica gel) to maximize its surface area and availability to microorganisms, as direct addition is unsuitable for poorly soluble substances.[11]

-

Inoculum: A mixed population of microorganisms is sourced from the secondary effluent of a domestic wastewater treatment plant. The inoculum must not be pre-adapted to the test substance.[11]

-

Test Setup: The test is run in flasks containing a defined mineral salt medium, the inoculum, and the prepared test substance (typically at a concentration providing 10-20 mg/L of Total Organic Carbon).

-

Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days. The flasks are continuously stirred or shaken to ensure aerobic conditions.[11]

-

CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide or sodium hydroxide). The amount of trapped CO₂ is measured periodically by titration or with a Total Organic Carbon (TOC) analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced by the test substance (corrected for the CO₂ from the blank inoculum) with its theoretically calculated maximum CO₂ production (ThCO₂).

-

Pass Level: A substance is considered "readily biodegradable" if it reaches 60% of its ThCO₂ within a 10-day window during the 28-day test period.[11]

Protocol 2: Fish, Acute Toxicity Test (OECD 203)

Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of a test fish species over a 96-hour period.[17]

Methodology:

-

Test Species: A standard laboratory fish species is used, such as Zebrafish (Brachydanio rerio) or Rainbow Trout (Oncorhynchus mykiss).[20]

-

Test Concentrations: At least five concentrations of the test substance are prepared in a geometric series (e.g., 1.0, 2.2, 4.6, 10, 22 mg/L). A control group with no test substance is also required. For poorly soluble lubricants, a water-accommodated fraction (WAF) is typically prepared.

-

Exposure: A minimum of seven fish are placed in each test chamber (for each concentration and the control). The fish are exposed to the test substance for a continuous period of 96 hours.[17] The test water is maintained at a constant temperature and dissolved oxygen level.

-

Observations: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.[17][21] Any abnormal behavior or appearance is also noted.

-

Data Analysis: The cumulative mortality data at each observation time is plotted against the test concentrations. Statistical methods, such as probit analysis, are used to calculate the LC50 value and its 95% confidence limits.[22]

-

Limit Test: If a preliminary test at a high concentration (e.g., 100 mg/L) shows no mortality, a full multi-concentration test may be unnecessary, and the LC50 is reported as >100 mg/L.[22]

References

- 1. The Advent of Modern Hydroprocessing - The Evolution of Base Oil Technology - Part 2 [machinerylubrication.com]

- 2. purepathtech.com [purepathtech.com]

- 3. purepathtech.com [purepathtech.com]

- 4. mascherpa.it [mascherpa.it]

- 5. onepetro.org [onepetro.org]

- 6. Environmental life-cycle assessment (LCA) of lubricants | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. thescipub.com [thescipub.com]

- 9. Environmental Impact of Lubricants: Risks and Solutions [invexoil.com]

- 10. Lubricant Environmental Compliance [machinerylubrication.com]

- 11. bfblab.com [bfblab.com]

- 12. What Are Environmentally-Friendly Lubricants? - Valvoline™ Global Europe - EN [valvolineglobal.com]

- 13. novvi.com [novvi.com]

- 14. Feature [stle.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. eliteoilmb.ca [eliteoilmb.ca]

- 19. Oils and petroleum hydrocarbons in freshwater and marine water [waterquality.gov.au]

- 20. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. eurofins.com.au [eurofins.com.au]

An In-depth Technical Guide on the Health and Safety Considerations for EINECS 276-321-7: Stearic Acid, Compound with 1,3,5-triazine-2,4,6-triamine (1:1)

Introduction

EINECS 276-321-7 is the European Inventory of Existing Commercial Chemical Substances number for the compound formed by the 1:1 reaction of stearic acid and melamine. This substance, also known as melamine stearate, combines the properties of a long-chain fatty acid with a triazine-based organic compound. An understanding of its potential hazards requires a thorough review of the toxicological and safety profiles of both stearic acid and melamine.

Hazard Identification and Classification

The overall hazard profile of the compound should be considered a combination of the hazards of its components.

Stearic Acid: Generally considered to be of low toxicity. It is a flammable solid and can cause irritation to the eyes, skin, and respiratory tract.[1]

Melamine: While having low acute toxicity, melamine is suspected of causing cancer and may cause damage to the urinary tract through prolonged or repeated exposure.[2][3] Ingestion of high concentrations can lead to kidney damage.[4]

A logical approach to assessing the health and safety of this compound is to consider the properties of its individual components.

References

Spectroscopic analysis of hydrotreated petroleum distillates

An In-depth Technical Guide to the Spectroscopic Analysis of Hydrotreated Petroleum Distillates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrotreating is a vital catalytic refining process used to upgrade petroleum distillates by removing undesirable elements and compounds.[1] The primary goals of hydrotreating are hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and hydrodeoxygenation (HDO), which remove sulfur, nitrogen, and oxygen, respectively.[2][3] The process also involves the saturation of olefins and aromatic compounds. This transformation significantly alters the chemical composition of the distillate, leading to cleaner, more stable, and higher-quality products such as ultra-low-sulfur diesel (ULSD).[1]

The rigorous analysis of these hydrotreated products is crucial for quality control, process optimization, and regulatory compliance. Spectroscopic techniques are indispensable tools in this regard, offering rapid and detailed insights into the molecular structure and composition of these complex hydrocarbon mixtures.[4] This guide provides a technical overview of the principal spectroscopic methods employed for the analysis of hydrotreated petroleum distillates, complete with experimental protocols, data interpretation, and workflow visualizations.

The Hydrotreating Process: A Chemical Transformation

The hydrotreating process reacts petroleum fractions with hydrogen at high temperatures (300 to 400 °C) and pressures (30 to 130 atmospheres) in the presence of a catalyst, typically containing cobalt and molybdenum on an alumina support.[5] This process fundamentally changes the molecular landscape of the distillate.

General Spectroscopic Analysis Workflow

Regardless of the specific technique employed, a general workflow is followed for the spectroscopic analysis of petroleum distillates. This involves careful sample handling, precise instrumental analysis, and robust data processing to derive meaningful chemical information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that provides detailed molecular-level characterization of complex mixtures. For hydrotreated distillates, comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight MS (TOFMS) is particularly effective for separating and identifying thousands of individual compounds.[6]

Applications

GC-MS is used for the complete group-type quantification of petroleum middle distillates.[6] It can accurately determine the distribution of various hydrocarbon classes, which is critical for assessing the effectiveness of the hydrotreating process in reducing aromatic content and altering the overall composition.

| Hydrocarbon Class | Description | Typical Change After Hydrotreating |

| Paraffins (Alkanes) | Saturated straight-chain and branched hydrocarbons. | Relative percentage often increases. |

| Naphthenes (Cycloalkanes) | Saturated cyclic hydrocarbons. | Relative percentage often increases. |

| Aromatics | Hydrocarbons containing one or more benzene rings. | Significantly reduced. |

| Polycyclic Aromatics (PAHs) | Aromatics with multiple fused rings (e.g., naphthalenes). | Drastically reduced to meet regulations. |

| Sulfur Compounds | e.g., Benzothiophenes, Dibenzothiophenes. | Reduced to parts-per-million (ppm) levels.[3] |

| Nitrogen Compounds | e.g., Carbazoles, Indoles. | Significantly reduced. |

Experimental Protocol (GC-MS)

This protocol is a representative example based on common methodologies for distillate analysis.[3][7]

-

Sample Preparation:

-

Prepare a dilute solution of the hydrotreated distillate sample in a suitable solvent (e.g., carbon disulfide or dichloromethane).

-

Add an internal standard for quantitative analysis.

-

-

Instrumentation:

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7]

-

Oven Temperature Program:

-

MS Conditions:

-

Data Analysis:

-

Identify compounds by comparing mass spectra with libraries (e.g., NIST).

-

Quantify compound groups by integrating the area of characteristic ions or the total ion chromatogram (TIC) relative to the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about the molecules in a sample.[8] For hydrotreated distillates, ¹H and ¹³C NMR are particularly useful for quantifying different types of hydrogen and carbon atoms, allowing for the calculation of average molecular parameters like aromaticity.[8]

Applications

NMR is used to determine the ratio of aromatic to aliphatic protons, which is a direct measure of the success of aromatic saturation during hydrotreating. It can identify and quantify various hydrocarbon functional groups.[5]

| ¹H Chemical Shift (ppm) | Functional Group Assignment |

| 0.5 - 1.0 | Paraffinic CH₃ |

| 1.0 - 1.4 | Paraffinic CH₂ |

| 1.4 - 1.7 | Paraffinic CH |

| 1.7 - 2.8 | Naphthenic CH & CH₂; Protons on carbons α to an aromatic ring |

| 6.5 - 9.0 | Aromatic C-H |

Table based on data from multiple sources.[5][9]

Experimental Protocol (¹H NMR)

This protocol is based on typical parameters for the analysis of gasoline and other distillates.[5][9]

-

Sample Preparation:

-

Dissolve a precise amount of the distillate sample in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[9]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Spectrometer: 400 MHz (or higher) Bruker, Varian, or Jeol NMR spectrometer.[5]

-

-

Acquisition Parameters:

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) signal.

-

Perform phase and baseline correction on the resulting spectrum.

-

Integrate the distinct regions of the spectrum corresponding to the different functional groups (as listed in the table above).

-

-

Quantification:

-

Calculate the relative percentage of each type of proton by normalizing the integral areas.

-

Determine the aromaticity by calculating the ratio of the aromatic proton integral to the total proton integral.

-

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive analytical technique widely used for the quality control of petroleum products.[10] It measures the absorption of light in the near-infrared region (780–2500 nm), which corresponds to overtones and combinations of molecular vibrations, primarily from C-H, O-H, and N-H bonds.[10]

Applications

NIR is not used for identifying individual molecules but rather for predicting bulk physicochemical properties by correlating the NIR spectrum with values obtained from primary reference methods (e.g., ASTM). This is achieved through the use of chemometric models, such as Partial Least Squares (PLS) regression.[11]

| Property | Relevant ASTM Method | Typical Prediction Performance (R²) |

| Cetane Number | D613 | 0.86 - 0.95[12] |

| Total Aromatics (% vol) | D1319 | > 0.97[12] |

| Sulfur Content (ppm) | D2622 | High correlation |

| Viscosity (cSt at 40°C) | D445 | > 0.98[12] |

| Density ( kg/m ³) | D1298 | > 0.99[12] |

| Flash Point (°C) | D93 | High correlation |

Experimental Protocol (NIR)

-

Calibration Model Development:

-

Collect a large set of representative distillate samples (e.g., >100 samples).

-

Analyze each sample using the primary reference methods (e.g., ASTM) for the properties of interest.

-

Acquire the NIR spectrum for each sample using a consistent procedure.

-

Use chemometric software to build a PLS (or similar) regression model that correlates the spectral data to the reference data.

-

-

Sample Measurement:

-

Place the hydrotreated distillate sample directly into the spectrometer's sample holder (e.g., a vial or cuvette). No sample preparation is typically required.

-

Acquire the NIR spectrum in under one minute.

-

-

Data Analysis:

-

The instrument software applies the pre-built calibration model to the newly acquired spectrum.

-

The predicted values for multiple properties (Cetane, Aromatics, etc.) are displayed instantly.

-

Raman Spectroscopy

Raman spectroscopy is a laser-based technique that provides information about the vibrational modes of molecules.[13] It is complementary to IR spectroscopy. A laser excites the sample, and the scattered light is analyzed. The frequency shifts in the scattered light provide a unique "spectral fingerprint" of the molecules present.[13]

Applications

Raman is highly effective for analyzing hydrocarbon composition, particularly for identifying and quantifying aromatic and olefinic structures. The reduction in the intensity of specific Raman bands corresponding to aromatic C=C stretching or C-H vibrations can be used to monitor the efficiency of the hydrotreating process. A reduction in band intensity at 1379 cm⁻¹, assigned to C-CH₃ symmetric deformation, can indicate compositional changes during hydrotreating.[14]

Experimental Protocol (Raman)

-

Sample Preparation:

-

Place the liquid distillate sample in a suitable container (e.g., glass vial). The technique is non-contact and non-destructive.

-

-

Instrumentation:

-

Acquisition Parameters:

-

Position the sample at the focal point of the laser.

-

Acquire the spectrum over a typical range of 200-3200 cm⁻¹.

-

Adjust laser power and acquisition time to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify characteristic peaks for different functional groups (e.g., aromatic ring breathing modes around 1600 cm⁻¹, C-H stretching around 2800-3100 cm⁻¹).

-

For quantitative analysis, correlate the intensity or area of a characteristic peak with the concentration of the component of interest.

-

Integrated Analytical Approach

A comprehensive analysis of hydrotreated distillates often involves a multi-technique approach to leverage the strengths of each method. NIR can be used for rapid, real-time process monitoring and quality screening, while GC-MS and NMR provide the detailed characterization required for process optimization, troubleshooting, and in-depth research.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. store.astm.org [store.astm.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. store.astm.org [store.astm.org]

- 5. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Machine Learning‐Based Identification of Petroleum Distillates and Gasoline Traces Using Measured and Synthetic GC Spectra from Collected Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. process-nmr.com [process-nmr.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. engineerlive.com [engineerlive.com]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Rheological Behavior of C20-50 Hydrotreated Neutral Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of C20-50 hydrotreated neutral oils, which are critical components in a wide array of industrial and pharmaceutical applications. Understanding their behavior under different temperature regimes is paramount for formulation development, performance prediction, and ensuring product stability. This document details the key rheological parameters, the standardized methods for their measurement, and the underlying chemical principles that govern their performance.

Core Rheological Properties of C20-50 Hydrotreated Neutral Oils

Hydrotreated neutral oils within the C20-50 carbon number range are characterized by their excellent thermal stability and oxidative resistance, a direct result of the hydrotreating process that removes impurities and saturates aromatic compounds. Their rheological behavior is primarily defined by three key parameters: kinematic viscosity, viscosity index, and pour point.

Table 1: Typical Rheological Properties of C20-50 Hydrotreated Neutral Oils (Group II)

| Property | Test Method | 100N (Light) | 150N (Light-Medium) | 220N (Medium) | 500N (Heavy) |

| Kinematic Viscosity @ 40°C, cSt | ASTM D445 | 20.1 | 31.5 | 45.1 | 107.6 |

| Kinematic Viscosity @ 100°C, cSt | ASTM D445 | 4.1 | 5.3 | 6.7 | 11.7 |

| Viscosity Index | ASTM D2270 | 105 | 102 | 104 | 98 |

| Pour Point, °C | ASTM D97 | -15 | -15 | -15 | -12 |

Note: The values presented are typical and may vary between manufacturers and specific product grades. "N" designates a neutral oil, and the number roughly corresponds to its viscosity in Saybolt Universal Seconds (SUS) at 100°F.

Experimental Protocols for Rheological Characterization

The accurate and reproducible measurement of rheological properties is essential for quality control and formulation development. The following are the standard ASTM International test methods employed for the characterization of hydrotreated neutral oils.

Kinematic Viscosity (ASTM D445)

Principle: This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)

-

Constant temperature bath with a precision of ±0.02°C

-

Timing device accurate to 0.1 seconds

-

Thermometer with appropriate range and accuracy

Procedure:

-

The viscometer is charged with a precise amount of the oil sample.

-

The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.

-

The oil is drawn up into the upper bulb of the viscometer by suction.

-

The time taken for the oil to flow from the upper to the lower timing mark is measured.

-

The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the viscometer constant and t is the flow time.

Viscosity Index (ASTM D2270)